Cas no 2137779-46-3 (Benzaldehyde, 3-methyl-4-(3-pyridazinyl)-)

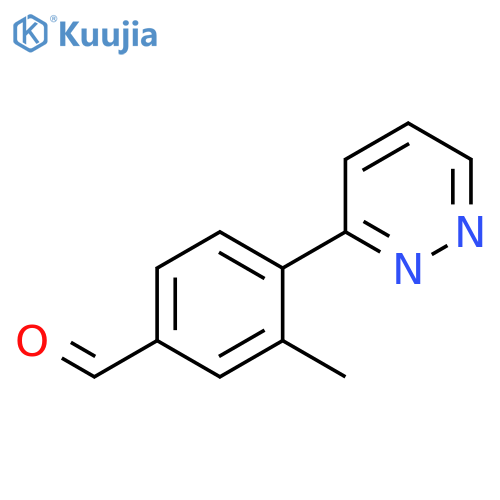

2137779-46-3 structure

商品名:Benzaldehyde, 3-methyl-4-(3-pyridazinyl)-

CAS番号:2137779-46-3

MF:C12H10N2O

メガワット:198.22060251236

CID:5257761

Benzaldehyde, 3-methyl-4-(3-pyridazinyl)- 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 3-methyl-4-(3-pyridazinyl)-

-

- インチ: 1S/C12H10N2O/c1-9-7-10(8-15)4-5-11(9)12-3-2-6-13-14-12/h2-8H,1H3

- InChIKey: FKQWSYIJSSQNIG-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC=C(C2=NN=CC=C2)C(C)=C1

Benzaldehyde, 3-methyl-4-(3-pyridazinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-377995-5.0g |

3-methyl-4-(pyridazin-3-yl)benzaldehyde |

2137779-46-3 | 95.0% | 5.0g |

$3065.0 | 2025-03-16 | |

| Enamine | EN300-377995-0.5g |

3-methyl-4-(pyridazin-3-yl)benzaldehyde |

2137779-46-3 | 95.0% | 0.5g |

$1014.0 | 2025-03-16 | |

| Enamine | EN300-377995-0.1g |

3-methyl-4-(pyridazin-3-yl)benzaldehyde |

2137779-46-3 | 95.0% | 0.1g |

$930.0 | 2025-03-16 | |

| Enamine | EN300-377995-0.05g |

3-methyl-4-(pyridazin-3-yl)benzaldehyde |

2137779-46-3 | 95.0% | 0.05g |

$888.0 | 2025-03-16 | |

| Enamine | EN300-377995-0.25g |

3-methyl-4-(pyridazin-3-yl)benzaldehyde |

2137779-46-3 | 95.0% | 0.25g |

$972.0 | 2025-03-16 | |

| Enamine | EN300-377995-2.5g |

3-methyl-4-(pyridazin-3-yl)benzaldehyde |

2137779-46-3 | 95.0% | 2.5g |

$2071.0 | 2025-03-16 | |

| Enamine | EN300-377995-10.0g |

3-methyl-4-(pyridazin-3-yl)benzaldehyde |

2137779-46-3 | 95.0% | 10.0g |

$4545.0 | 2025-03-16 | |

| Enamine | EN300-377995-1.0g |

3-methyl-4-(pyridazin-3-yl)benzaldehyde |

2137779-46-3 | 95.0% | 1.0g |

$1057.0 | 2025-03-16 |

Benzaldehyde, 3-methyl-4-(3-pyridazinyl)- 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

2137779-46-3 (Benzaldehyde, 3-methyl-4-(3-pyridazinyl)-) 関連製品

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1189426-16-1(Sulfadiazine-13C6)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量